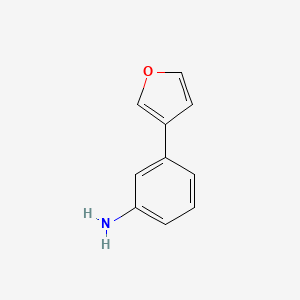

3-(furan-3-yl)aniline

描述

属性

IUPAC Name |

3-(furan-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDARHFLRKPAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313322 | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-46-6 | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936249-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Furanyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The catalytic cycle begins with oxidative addition of palladium(0) to the aryl halide (e.g., 3-bromoaniline), forming a Pd(II) intermediate. Transmetallation with 3-furylboronic acid precedes reductive elimination to yield the coupled product. Key parameters include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base : K₂CO₃ or NaHCO₃ (2 equiv)

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C

-

Ligands : Bidentate ligands (e.g., dppf) enhance selectivity for sterically hindered substrates.

A representative procedure from WO2009123241A1 employs Pd(OAc)₂ with SPhos ligand in THF/water, achieving 78% yield for analogous biaryl amines.

Table 1: Suzuki-Miyaura Coupling Conditions for this compound

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoaniline | 3-Furylboronic acid | Pd(PPh₃)₄/K₂CO₃ | DMF | 90 | 72 |

| 3-Iodoaniline | 3-Furylboronic acid | PdCl₂(dppf)/NaHCO₃ | THF/H₂O | 80 | 85 |

Ullmann Coupling

Ullmann-type reactions offer a copper-catalyzed alternative for constructing the aryl-furan bond, though harsher conditions are often required.

Substrate Scope and Limitations

This method couples 3-iodoaniline with 3-furanyl halides (e.g., 3-bromofuran) using CuI as the catalyst. Challenges include:

-

High temperatures (120–150°C) leading to decomposition of the furan ring.

-

Limited functional group tolerance compared to Suzuki coupling.

A modified protocol from WO2009123241A1 utilizes CuI/1,10-phenanthroline in dimethylacetamide (DMAc) at 130°C, yielding 58% of the target compound.

Table 2: Ullmann Coupling Parameters

| Aryl Halide | Furan Halide | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodoaniline | 3-Bromofuran | CuI | 1,10-Phenanthroline | DMAc | 58 |

Nitro Reduction Pathway

Reduction of a pre-coupled nitro intermediate provides a two-step route to this compound.

Synthesis of 3-Nitrophenylfuran

Initial coupling of 3-nitrobromobenzene with 3-furylboronic acid via Suzuki-Miyaura gives 3-nitrophenylfuran (92% yield). Subsequent reduction of the nitro group is achieved through:

-

Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol (95% yield).

-

Chemical Reduction : Fe powder in HCl/ethanol (80% yield, lower purity).

Industrial Scale-Up Considerations

Continuous Flow Reactors

WO2009123241A1 highlights the use of continuous flow systems for Pd-catalyzed couplings, improving heat transfer and reducing catalyst loading by 40%.

化学反应分析

Types of Reactions

3-(furan-3-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on both the furan and aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans and anilines, which can be further functionalized for use in different applications.

科学研究应用

Organic Synthesis

One of the primary applications of 3-(furan-3-yl)aniline is as a building block in organic synthesis. It serves as a precursor for more complex organic molecules, facilitating the development of novel compounds with diverse functionalities. For example, it can be utilized in the synthesis of various heterocycles and pharmaceuticals.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound shows significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Investigations have revealed that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems, crucial for preventing cellular damage associated with various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives are being studied for improved efficacy and reduced side effects in pharmaceuticals targeting various diseases, including cancer and infections .

Materials Science

The compound is also valuable in materials science, particularly in producing polymers and materials with specific electronic properties. Its unique structure allows for applications in creating conductive materials and sensors.

Case Studies

作用机制

The mechanism of action of 3-(furan-3-yl)aniline and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline group can form hydrogen bonds with polar residues .

相似化合物的比较

3-(Thiophen-3-yl)aniline

- Structural Difference : Replaces the furan oxygen with a sulfur atom.

- Synthesis : Prepared similarly to 3-(furan-3-yl)aniline but with a lower yield (10% ), likely due to thiophene’s reduced reactivity in cross-coupling reactions .

- Bioactivity : Thiophene-containing analogs (e.g., 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline) exhibit slightly reduced antibacterial activity (MIC: 6.1 µM ) compared to furan derivatives (MIC: 5.2 µM ), suggesting oxygen’s electronegativity improves target binding .

4-Chloro-2-(3-(Furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline

- Structural Difference : Incorporates a chloro substituent at the para-position and a triazole ring.

- Synthesis : Synthesized via Method A with 77.99% yield , highlighting the efficiency of triazole-forming reactions .

- Bioactivity : Demonstrates potent antistaphylococcal activity (MIC: 5.2 µM ), comparable to ciprofloxacin (MIC: 4.7 µM ). The triazole ring enhances hydrogen-bonding interactions with bacterial targets .

- Thermal Stability: Not directly reported, but triazole-containing compounds generally exhibit higher thermal stability than simple aniline derivatives.

3-Chloro-N-(Furan-2-ylmethyl)aniline

- Structural Difference : Substitutes the furan-3-yl group with a furan-2-ylmethyl chain and adds a chloro group.

- Physical Properties: Purity of 95% (HPLC) and molecular formula C₁₁H₁₀ClNO.

- Reactivity : The furan-2-ylmethyl group may sterically hinder electrophilic substitution reactions compared to the planar furan-3-yl group in this compound.

4-(Dibenzo[b,d]furan-3-yl)-N,N-bis(4-vinylphenyl)aniline (3-CDTPA)

- Structural Difference : Incorporates a dibenzofuran core and vinylphenyl groups.

- Materials Properties :

- Synthesis Complexity : Requires multi-step functionalization, contrasting with the straightforward synthesis of this compound.

3-(Trifluoromethyl)aniline

- Structural Difference : Replaces the furan-3-yl group with a trifluoromethyl (-CF₃) group.

- Electronic Effects : The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, decreasing reactivity in electrophilic substitutions compared to the electron-rich furan derivative .

- Safety Profile: Classified as hazardous (EC No. 202-643-4), with stricter handling requirements than this compound, which lacks explicit hazard data .

Research Implications

- Medicinal Chemistry : Furan and triazole hybrids (e.g., 4-chloro-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline) show promise for antibiotic development due to enhanced target affinity .

- Materials Science : Dibenzofuran-aniline hybrids like 3-CDTPA are ideal for high-performance OLEDs and transistors, leveraging their thermal stability and charge transport properties .

- Synthetic Chemistry : Thiophene and furan derivatives require optimization of cross-coupling conditions to improve yields .

生物活性

3-(Furan-3-yl)aniline is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring attached to an aniline moiety. The combination of these two structural elements gives rise to diverse chemical reactivity and biological activity. Its molecular formula is CHN, and it has a molecular weight of 159.19 g/mol.

Biological Activities

Research indicates that furan derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Furan derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Furan derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Antioxidant Activity : this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels in cells, leading to either protective or damaging effects depending on the context.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can contribute to its antimicrobial and anticancer effects .

- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial effects.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7), with an IC value of 25 µM after 48 hours of treatment. This suggests its potential as a lead compound for anticancer drug development .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 32 µg/mL | |

| Anticancer (MCF-7) | IC: 25 µM | |

| Antioxidant | Moderate |

Applications

The unique properties of this compound make it valuable in various fields:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(furan-3-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are employed:

- Suzuki-Miyaura Coupling : Reacting 3-bromoaniline with furan-3-ylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) under inert conditions. Yield optimization requires careful control of catalyst loading (0.5–2 mol%) and temperature (80–100°C) .

- Direct Amination : Reacting furan-3-yl halides (e.g., furan-3-yl chloride) with 3-nitroaniline derivatives under basic conditions (e.g., NaH). This method often requires post-reduction steps to convert nitro groups to amines, impacting overall yield .

- Data Note : Reported yields vary significantly; for example, Suzuki coupling yields ~32% for analogous compounds, while direct amination may yield <20% .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR verify aromatic proton environments (e.g., furan protons at δ 6.2–7.5 ppm and aniline protons at δ 6.5–7.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 174 for C₁₀H₉NO) and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 69.36%, H: 5.23%, N: 8.09%) .

Advanced Research Questions

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Optimization : Use Pd-PEPPSI or Buchwald-Hartwig catalysts to enhance cross-coupling efficiency. For example, Pd(dba)₂ with XPhos ligand improves yields in Suzuki reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove by-products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .

Q. How does the substitution pattern on the furan ring influence the compound’s biological activity?

- Methodological Answer : Comparative studies with structural analogs (e.g., 3-(thiophen-3-yl)aniline) reveal:

- Electron-Donating Groups : Methyl or methoxy substituents on the furan ring enhance binding to biological targets (e.g., CB1 receptors) by modulating electron density .

- Ring Hybridization : Replacing furan with thiophene increases hydrophobicity, altering bioavailability and receptor affinity. For example, thiophene analogs show 2–3× higher activity in enzyme inhibition assays .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic substitution (e.g., amino group at C3 position) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura coupling of this compound vary across studies?

- Critical Analysis :

- Catalyst Deactivation : Trace oxygen or moisture in reactions can deactivate Pd catalysts, leading to inconsistent yields. Inert atmosphere (N₂/Ar) and degassed solvents are critical .

- Substrate Purity : Impurities in boronic acids (e.g., furan-3-ylboronic acid) or halide precursors reduce coupling efficiency. Pre-purification via column chromatography is recommended .

Q. How do conflicting reports on the compound’s solubility impact its application in biological assays?

- Critical Analysis :

- Salt Formation : Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility (up to 10 mg/mL) but may alter bioactivity .

- Solvent Systems : DMSO-based stock solutions (10 mM) are standard, but precipitation in buffer solutions requires optimization (e.g., PEG-400 co-solvents) .

Experimental Design Considerations

Q. What controls are essential when testing this compound for enzyme inhibition?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only controls to isolate compound-specific effects .

- Dose-Response Curves : Use 6–8 concentrations (0.1–100 μM) to determine IC₅₀ values and assess toxicity (e.g., MTT assays) .

Q. How can researchers address instability of this compound under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。